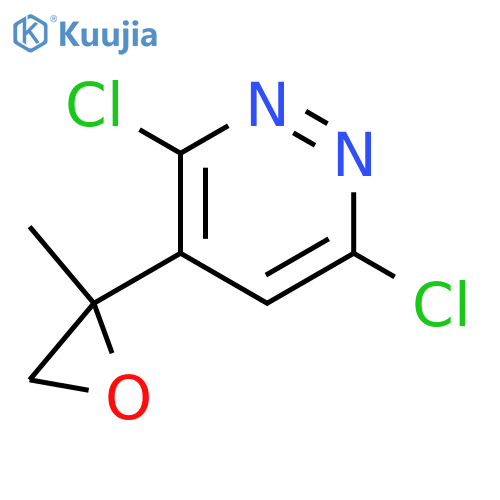Cas no 2228374-11-4 (3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine)

2228374-11-4 structure
商品名:3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine 化学的及び物理的性質
名前と識別子
-
- 3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine
- EN300-1978353
- 2228374-11-4
-
- インチ: 1S/C7H6Cl2N2O/c1-7(3-12-7)4-2-5(8)10-11-6(4)9/h2H,3H2,1H3
- InChIKey: IWZGCFYOGUVBHG-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C(N=N1)Cl)C1(C)CO1
計算された属性
- せいみつぶんしりょう: 203.9857182g/mol
- どういたいしつりょう: 203.9857182g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1978353-2.5g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 2.5g |
$2379.0 | 2023-09-16 | ||
| Enamine | EN300-1978353-5.0g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 5g |
$3520.0 | 2023-05-31 | ||
| Enamine | EN300-1978353-10.0g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 10g |
$5221.0 | 2023-05-31 | ||
| Enamine | EN300-1978353-0.1g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 0.1g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1978353-1.0g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 1g |
$1214.0 | 2023-05-31 | ||
| Enamine | EN300-1978353-0.25g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 0.25g |
$1117.0 | 2023-09-16 | ||
| Enamine | EN300-1978353-1g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 1g |
$1214.0 | 2023-09-16 | ||
| Enamine | EN300-1978353-10g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 10g |
$5221.0 | 2023-09-16 | ||
| Enamine | EN300-1978353-5g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 5g |
$3520.0 | 2023-09-16 | ||
| Enamine | EN300-1978353-0.05g |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine |
2228374-11-4 | 0.05g |
$1020.0 | 2023-09-16 |
3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine 関連文献
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
2228374-11-4 (3,6-dichloro-4-(2-methyloxiran-2-yl)pyridazine) 関連製品
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
